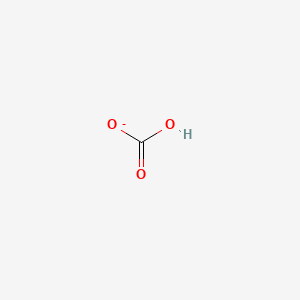
Carbonate, hydrogen(8CI,9CI)
Cat. No. B1211370
Key on ui cas rn:
71-52-3
M. Wt: 61.017 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US08549857B2
Procedure details


KO2 may be more stable, up to at least 698 K [E. I. Skovnin, 1962, Inorganic Academy of Sciences, USSR] and some researchers reported a higher stability of KO2 (only melting at 763 to 803 K [I. V. Aksenova, 1965, Inorganic Academy of Sciences, USSR]), but HKCO3 is not very stable about 140 C. Since system 800 may transfer CO2 entering carbon dioxide capture reactor 522 accompanied by some gaseous water, bicarbonate may form. However, such bicarbonate may be produced in equilibrium with its own decomposition to carbonate, water and CO2. One way to retain CO2 in carbon dioxide capture reactor 822 more completely would be to include some LiOH together with the KO2. Another approach is to not worry about the escape of some CO2 from the sequestration unit, since such gas that leaves the unit may return to combustion stage 814, essentially recycled together with the oxygen that is formed by reactions 1 and 2 of Table II. To accommodate some escaping CO2 from the sequestration the compressors before combustion stage 814 may be sized in a way to handle variable flow rate that includes the flow rate of leaking CO2 and gaseous water from carbon dioxide capture reactor 822 to combustion stage 814.

[Compound]
Name
HKCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name

Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[C:4](=[O:7])([OH:6])[O-:5]>O>[C:4](=[O:5])([OH:7])[O-:6].[C:1](=[O:5])([O-:3])[O-:2].[C:1](=[O:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
HKCO3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
up to at least 698 K
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
may form
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])(O)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C([O-])([O-])=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
